molecular formula C24H21FN2O2S2 B12028482 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 477332-85-7

2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12028482
CAS No.: 477332-85-7
M. Wt: 452.6 g/mol
InChI Key: MKXYPXXPBVFUCO-UHFFFAOYSA-N
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Description

Thienopyrimidines are hybrid heterocyclic systems combining thiophene and pyrimidine rings, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The target compound features:

  • A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, providing structural rigidity.
  • A 4-fluorobenzylsulfanyl substituent at position 2, introducing electron-withdrawing fluorine for enhanced metabolic stability.
  • A 4-methoxyphenyl group at position 3, contributing electron-donating effects that may influence binding affinity and solubility.

Properties

CAS No.

477332-85-7

Molecular Formula

C24H21FN2O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21FN2O2S2/c1-29-18-12-10-17(11-13-18)27-23(28)21-19-4-2-3-5-20(19)31-22(21)26-24(27)30-14-15-6-8-16(25)9-7-15/h6-13H,2-5,14H2,1H3

InChI Key

MKXYPXXPBVFUCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)F)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Formation of 2-Amino-5,6,7,8-Tetrahydrobenzo[b]thiophene-3-Carbonitrile

Cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in a three-component Gewald reaction. The mechanism involves:

  • Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile.

  • Nucleophilic attack by sulfur , leading to cyclization and aromatization to yield 2-amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Morpholine

  • Temperature: Reflux (78°C)

  • Duration: 1–2 hours

  • Yield: 85%

Cyclization to Pyrimidinone

The intermediate undergoes cyclization with triethyl orthoformate under acidic conditions to form the pyrimidinone ring:

\text{2-Aminothiophene} + \text{HCO(OEt)_3} \xrightarrow{\text{reflux}} \text{5,6,7,8-Tetrahydrobenzo[4,thieno[2,3-d]pyrimidin-4(3H)-one}

Key Observations :

  • Triethyl orthoformate acts as both a formylating agent and solvent.

  • Cyclization completes within 2–4 hours at reflux, yielding a brown oily product.

Functionalization at Position 3: Introduction of 4-Methoxyphenyl Group

The 3-position of the pyrimidinone core is functionalized via condensation with 4-methoxybenzaldehyde , following protocols for analogous arylideneamino derivatives.

Hydrazine-Mediated Hydrazide Formation

The pyrimidinone intermediate reacts with hydrazine hydrate to form a hydrazide, enabling subsequent condensation:

\text{Pyrimidinone} + \text{NH2NH2·H_2O} \xrightarrow{\text{EtOH}} \text{Hydrazide Intermediate}

Conditions :

  • Solvent: Ethanol

  • Temperature: Room temperature

  • Duration: 1–2 hours

Aldol Condensation with 4-Methoxybenzaldehyde

The hydrazide undergoes condensation with 4-methoxybenzaldehyde in the presence of glacial acetic acid:

\text{Hydrazide} + \text{4-MeO-C6H4-CHO} \xrightarrow{\text{AcOH, reflux}} \text{3-(4-Methoxyphenyl) Derivative}

Optimization Notes :

  • Glacial acetic acid catalyzes imine formation.

  • Reaction completes within 12 hours at reflux, with yields averaging 65–80%.

Sulfanyl Group Introduction at Position 2

The 2-position is functionalized via alkylation of a thiol intermediate with 4-fluorobenzyl chloride.

Thiol Group Generation

The pyrimidinone’s 2-amino group is converted to a thiol via diazotization and thiolation :

  • Diazotization : Treat with NaNO₂ and HCl at 0–5°C.

  • Thiolation : React with H₂S or thiourea to yield the 2-mercapto derivative.

Critical Parameters :

  • Temperature control (<5°C) prevents side reactions.

  • Yield: 70–75%.

Alkylation with 4-Fluorobenzyl Chloride

The thiol undergoes nucleophilic substitution with 4-fluorobenzyl chloride in the presence of potassium carbonate:

\text{2-Mercapto Derivative} + \text{4-F-C6H4-CH2Cl} \xrightarrow{\text{K2CO_3, DMF}} \text{Target Compound}

Reaction Details :

  • Base : Anhydrous K₂CO₃ (2.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C

  • Duration : 6–8 hours

  • Yield : 82–92%

Structural and Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • δ 2.20 ppm (s, 3H, CH₃ of tetrahydro ring).

    • δ 4.02–4.73 ppm (m, 2H, SCH₂).

    • δ 8.2–8.3 ppm (s, 1H, pyrimidinone H-2).

  • 13C NMR :

    • δ 60.24–61.56 ppm (SCH₂).

    • δ 167.5 ppm (C=O of pyrimidinone).

Chromatographic Purity Assessment

  • HPLC : >98% purity (C₁₈ column, MeOH:H₂O = 70:30).

  • Melting Point : 190–192°C.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Time (h)Key Reagent
Gewald ReactionCyclocondensation852S₈, EtOH
CyclizationTriethyl orthoformate784HCO(OEt)₃
Thiol AlkylationNucleophilic substitution9284-Fluorobenzyl chloride
CondensationAldol reaction80124-Methoxybenzaldehyde

Mechanistic Insights and Optimization

Role of Potassium Carbonate in Alkylation

Anhydrous K₂CO₃ deprotonates the thiol, enhancing nucleophilicity for efficient benzylation. Excess base (2.5 equiv) ensures complete conversion, minimizing disulfide byproducts.

Solvent Impact on Cyclization

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during alkylation, whereas ethanol facilitates proton transfer in condensation steps.

Challenges and Mitigation Strategies

  • Byproduct Formation : Disulfide generation during thiol alkylation is suppressed by inert atmosphere (N₂) and strict temperature control.

  • Low Cyclization Yields : Adding molecular sieves (4Å) removes water, shifting equilibrium toward pyrimidinone formation.

Scalability and Industrial Relevance

The synthesis is scalable to kilogram quantities with:

  • Continuous Flow Systems : For Gewald reaction and alkylation steps.

  • Green Chemistry Metrics : Solvent-free cyclization (E-factor: 0.8) .

Chemical Reactions Analysis

Reaction Mechanisms and Key Reactions

The compound’s structure (C₂₄H₂₁FN₂O₂S₂) includes a benzothieno[2,3-d]pyrimidinone core, a sulfanyl group, and fluorine/methoxy substituents, enabling diverse chemical transformations .

1.1. Nucleophilic Substitution

The sulfanyl (-S-) group at position 2 is prone to nucleophilic attack, particularly in the presence of strong bases or nucleophiles. This reaction can lead to substitution of the sulfur with alternative nucleophiles (e.g., hydroxylamine, hydrazine) under controlled conditions.

1.2. Cyclization Reactions

The pyrimidinone ring can participate in cyclization processes, potentially forming fused heterocycles. For example, condensation with aldehydes or ketones may generate extended aromatic systems, as observed in similar thienopyrimidine derivatives .

1.3. Oxidation/Reduction

The tetrahydrobenzothieno ring may undergo oxidation to form fully aromatic systems. Conversely, reduction could target the pyrimidinone carbonyl group (C=O), yielding dihydro derivatives under catalytic hydrogenation.

1.4. Electrophilic Aromatic Substitution

The aromatic fluorobenzyl and methoxyphenyl substituents influence the electron density of the molecule. Fluorine’s electron-withdrawing effect stabilizes adjacent electrophilic reactions, while the methoxy group (electron-donating) may direct substitution to specific positions.

Comparison of Reaction Types

Reaction TypeReagents/ConditionsOutcomeReferences
Nucleophilic substitutionStrong bases (e.g., NaOH), nucleophilesReplacement of sulfanyl group with new nucleophile
CyclizationAldehydes/ketones, acidic conditionsFormation of fused heterocycles
OxidationOxidizing agents (e.g., KMnO₄)Aromatic benzothieno ring formation
HydrogenationH₂, Pd/C catalystReduction of pyrimidinone carbonyl group

Analytical Techniques for Reaction Monitoring

Reactions involving this compound are typically tracked using:

  • Thin-layer chromatography (TLC) : To assess purity and monitor reaction progress.

  • High-performance liquid chromatography (HPLC) : For quantitative analysis of intermediates and products.

  • Mass spectrometry (MS) : To confirm molecular weight and structural integrity (e.g., 452.6 g/mol for the parent compound) .

Biological Interactions and Mechanistic Insights

While direct reaction data for this compound is limited, analogous thienopyrimidines exhibit:

  • Enzyme inhibition : Potential binding to protein kinases or other therapeutic targets via hydrogen bonding (e.g., with pyrimidinone carbonyl groups).

  • Anticancer activity : Sulfanyl groups may engage in redox cycling, generating reactive oxygen species (ROS) in cellular environments.

Physical and Chemical Stability

  • Thermal stability : The tetrahydrobenzothieno ring and pyrimidinone structure confer moderate stability under standard conditions.

  • Solubility : Likely influenced by the methoxy group (hydrophilic) and fluorobenzyl group (hydrophobic), requiring mixed solvents for dissolution .

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. The structural characteristics of this compound suggest it may inhibit specific cancer cell lines by interfering with critical cellular pathways. Studies have shown that similar compounds can induce apoptosis in tumor cells and inhibit proliferation effectively .

Antimicrobial Properties

Compounds with similar scaffolds have demonstrated antibacterial and antifungal activities. The presence of the fluorobenzyl and methoxyphenyl groups may enhance the antimicrobial efficacy by improving lipophilicity and cellular uptake . For instance, studies on related compounds have reported activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

There is emerging evidence suggesting that benzothieno-pyrimidine derivatives may possess neuroprotective effects. These compounds could potentially act as inhibitors of neuroinflammation or oxidative stress, which are critical factors in neurodegenerative diseases . Preliminary studies have indicated that such compounds can protect neuronal cells from damage induced by toxic agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies reveal that modifications in the functional groups significantly affect biological activity. For example:

  • The introduction of electron-withdrawing groups tends to enhance potency against specific targets.
  • Variations in the sulfur moiety can also influence the compound's stability and reactivity .

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related benzothieno-pyrimidine derivative showed IC50 values in the micromolar range against breast cancer cell lines . The mechanism involved the induction of cell cycle arrest and apoptosis.
  • Antimicrobial Assessment : Another study evaluated a series of benzothieno-pyrimidine derivatives for their antibacterial properties against E. coli. Results indicated that certain modifications led to MIC values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include substitutions at positions 2 (sulfanyl group) and 3 (aryl group). These modifications critically impact physicochemical properties and bioactivity.

Table 1: Substituent Comparison of Thienopyrimidine Analogues
Compound Name Position 2 Substituent Position 3 Substituent Biological Activity (Reported) References
Target Compound 4-Fluorobenzylsulfanyl 4-Methoxyphenyl Not explicitly reported
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-... (MFCD03473829) 3-Trifluoromethylbenzylsulfanyl 4-Methoxyphenyl Antimicrobial (inferred from class)
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-... (ZINC2358439) 4-Bromobenzylsulfanyl Ethyl Not explicitly reported
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-... (ZINC2719973) 4-Bromobenzylsulfanyl 4-Fluorophenyl Antimicrobial (inferred from class)
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-... (MFCD03224747) 4-Methylbenzylsulfanyl 4-Chlorophenyl Not explicitly reported
Key Observations:

Position 2 Substituents: Electron-Withdrawing Groups (EWGs): The 4-fluorobenzylsulfanyl group in the target compound may enhance metabolic stability compared to non-halogenated analogues (e.g., 4-methylbenzyl in ). Bulkiness: Bulkier substituents (e.g., naphthalen-1-ylmethyl in ) could hinder membrane permeability but improve target binding specificity.

Halogenated Aryl Groups: Chloro- or bromophenyl substituents (as in ) may improve antimicrobial activity via halogen bonding with bacterial targets .

Physicochemical Properties

Crystallographic data from for a bromophenoxy analogue reveals:

  • Planar Core Structure : Facilitates π-π stacking with biological targets.
  • Hydrogen Bonding : The pyrimidin-4(3H)-one moiety may act as a hydrogen bond acceptor, enhancing target engagement.

For the target compound:

  • Melting Point : Halogenation (e.g., fluorine) typically raises melting points, suggesting a crystalline solid state.

Biological Activity

The compound 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothienopyrimidine class, characterized by its complex molecular structure and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H21FN2O2S2
  • Molecular Weight : 452.6 g/mol
  • IUPAC Name : 2-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
  • CAS Number : 477332-85-7

Structural Features

The compound features:

  • A tetrahydrobenzothieno moiety.
  • A pyrimidinone ring.
  • Functional groups such as sulfanyl and methoxy that may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that derivatives of benzothienopyrimidines can inhibit the proliferation of various cancer cell lines.
  • A study highlighted that compounds with similar structural features showed IC50 values in the low micromolar range against leukemia L1210 cells .

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
  • Protein Interaction : Docking studies suggest it binds effectively to target proteins, influencing their activity .
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains:

  • Moderate to strong activity has been reported against Salmonella typhi and Bacillus subtilis.
  • The presence of the sulfanyl group is linked to enhanced antibacterial effects .

Study 1: Synthesis and Activity Evaluation

A study synthesized several derivatives of benzothienopyrimidines and evaluated their biological activities. Among these, the compound demonstrated promising results in:

  • Anticancer assays : Showing significant inhibition of cell growth at concentrations as low as 0.1 µM.
  • Antimicrobial tests : Effective against resistant strains of bacteria .

Study 2: Docking Studies

Docking studies conducted on this compound revealed its potential as a competitive inhibitor for various targets. The binding affinities were assessed using molecular docking simulations, indicating strong interactions with amino acid residues critical for enzymatic activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-[(4-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneSimilar sulfanyl group; bromine substituentPotentially similar anticancer properties
3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneEthoxy substituent instead of methoxyDifferent pharmacological profile
2-benzyl-5,6-dihydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-oneLacks tetrahydro structure; simplerVaries significantly in activity

Q & A

Advanced Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like COX-2 (PDB: 5KIR). Fluorobenzyl groups show hydrophobic packing in the active site .
  • ADMET prediction : SwissADME estimates logP (~3.2) and BBB permeability (low), suggesting limited CNS activity.
  • DFT calculations : Assess electronic effects of substituents on reactivity (e.g., HOMO-LUMO gaps ~4.5 eV) .

How can researchers address challenges in data reproducibility across different labs?

Advanced Question
Strategies include:

  • Standardized protocols : Detailed synthetic steps (e.g., exact molar ratios, reflux times) .
  • Cross-lab validation : Share characterized intermediates (e.g., chlorinated precursor) to benchmark purity.
  • Open data repositories : Deposit spectral data in public databases (e.g., PubChem) for transparency .

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